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Compound Name:
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An In-depth Technical Guide to 4-Chloro-2-
fluoro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in the synthesis of complex organic molecules, 4-Chloro-2-fluoro-5-
methoxybenzaldehyde presents a unique combination of reactive functional groups. This
guide provides a comprehensive overview of its physical and chemical properties, intended to
empower researchers and drug development professionals in its effective application. The
strategic placement of chloro, fluoro, and methoxy substituents on the benzaldehyde scaffold
offers a versatile platform for the design and synthesis of novel therapeutic agents. This
document serves as a detailed technical resource, consolidating available data and providing
insights into its handling, reactivity, and potential applications.

Molecular Structure and Physicochemical
Properties

4-Chloro-2-fluoro-5-methoxybenzaldehyde is a substituted aromatic aldehyde with the
molecular formula CsHeCIFO:. Its structure is characterized by a benzene ring substituted with
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a chlorine atom at the 4-position, a fluorine atom at the 2-position, a methoxy group at the 5-
position, and a formyl (aldehyde) group at the 1-position.

Figure 1: Chemical structure of 4-Chloro-2-fluoro-5-methoxybenzaldehyde.

The interplay of these substituents significantly influences the compound's electronic properties
and reactivity. The fluorine and chlorine atoms are electron-withdrawing, while the methoxy
group is electron-donating through resonance. This electronic profile makes the aromatic ring
and the aldehyde group susceptible to a variety of chemical transformations.

Table 1: Physicochemical Properties of 4-Chloro-2-fluoro-5-methoxybenzaldehyde

Property Value Source(s)
Molecular Formula CsHeCIFO2 [1]
Molecular Weight 188.58 g/mol [1]
CAS Number 177034-24-1 [1]

White to pale cream crystals,
Appearance _ (2]
powder, or crystalline powder

Melting Point Not available (N/A) [1]
Boiling Point 273.1 °C at 760 mmHg [1]
Density 1.334 g/cm3 [1]
Flash Point 124.4 °C [1]

Aromatic aldehydes are

generally soluble in common
Solubility organic solvents like ethanol,

ether, and acetone, and

sparingly soluble in water.[3]

Spectroscopic Characterization

While experimental spectra for 4-Chloro-2-fluoro-5-methoxybenzaldehyde are not readily
available in the public domain, the expected spectral characteristics can be predicted based on
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the analysis of similar substituted benzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic

proton, the methoxy protons, and the aromatic protons. The aldehydic proton will appear as

a singlet in the downfield region (around 9.5-10.5 ppm). The methoxy protons will be a sharp

singlet at approximately 3.8-4.0 ppm. The two aromatic protons will appear as doublets or

multiplets, with their chemical shifts and coupling constants influenced by the surrounding

substituents.

e 13C NMR: The carbon NMR spectrum will provide information about all eight carbon atoms in

the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal

(typically 185-195 ppm). The aromatic carbons will resonate in the 110-165 ppm region, with

their specific shifts determined by the electronic effects of the substituents. The methoxy

carbon will appear around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the

carbonyl group and the various bonds within the molecule.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm~?)

Vibrational Mode

Aldehyde C-H Stretch (Fermi resonance

~2850, ~2750 doublet)

~1700 Carbonyl (C=0) Stretch

~1600-1450 Aromatic C=C Stretch

~1250 Aryl-O (Methoxy) Stretch

~1100 C-F Stretch

~800-600 C-ClI Stretch
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Mass Spectrometry (MS)

In a mass spectrum, 4-Chloro-2-fluoro-5-methoxybenzaldehyde is expected to show a
molecular ion peak (M*) at m/z 188, corresponding to its molecular weight. The isotopic pattern
of the molecular ion will reveal the presence of one chlorine atom (a characteristic M+2 peak
with approximately one-third the intensity of the M* peak). Common fragmentation patterns for
benzaldehydes include the loss of the formyl group (-CHO) and the aldehydic hydrogen.[4]

Synthesis and Reactivity
Synthetic Approaches

Substituted benzaldehydes are commonly synthesized through various methods in organic
chemistry.[2][5][6] While a specific, detailed protocol for 4-Chloro-2-fluoro-5-
methoxybenzaldehyde is not widely published, analogous syntheses suggest that it could be
prepared from a corresponding toluene derivative through oxidation or from a suitable aromatic
precursor via formylation reactions. One potential route could involve the oxidation of 4-chloro-
2-fluoro-5-methoxytoluene.

Reactivity Profile

The reactivity of 4-Chloro-2-fluoro-5-methoxybenzaldehyde is dictated by its functional
groups: the aldehyde, the aromatic ring, and the halogen and methoxy substituents.

o Aldehyde Group: The aldehyde functionality is a key reactive site, readily undergoing
nucleophilic addition, condensation, and oxidation/reduction reactions.[7] This allows for the
introduction of a wide variety of other functional groups.

o Aromatic Ring: The electron-withdrawing nature of the chlorine and fluorine atoms, combined
with the electron-donating effect of the methoxy group, creates a unique electronic
environment on the aromatic ring. This influences its susceptibility to electrophilic and
nucleophilic aromatic substitution reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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